molecular formula C26H19ClN2O4S B458327 METHYL 2-{(Z)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

METHYL 2-{(Z)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

Cat. No.: B458327
M. Wt: 491g/mol
InChI Key: ILBGNHFLWVTBNM-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-{(Z)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{(Z)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the furan and chlorophenyl groups. The final step involves the esterification of the carboxylate group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{(Z)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

METHYL 2-{(Z)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of METHYL 2-{(Z)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    METHYL 3-(4-CHLOROPHENYL)PROPANOATE: A structurally similar compound with different functional groups.

    THIAZOLOPYRIMIDINE DERIVATIVES: Other derivatives of thiazolopyrimidine with varying substituents.

Uniqueness

METHYL 2-{(Z)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C26H19ClN2O4S

Molecular Weight

491g/mol

IUPAC Name

methyl (2Z)-2-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H19ClN2O4S/c1-15-22(25(31)32-2)23(16-7-4-3-5-8-16)29-24(30)21(34-26(29)28-15)14-19-11-12-20(33-19)17-9-6-10-18(27)13-17/h3-14,23H,1-2H3/b21-14-

InChI Key

ILBGNHFLWVTBNM-STZFKDTASA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl)/SC2=N1)C5=CC=CC=C5)C(=O)OC

SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)SC2=N1)C5=CC=CC=C5)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)SC2=N1)C5=CC=CC=C5)C(=O)OC

Origin of Product

United States

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